7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Anticancer Triple-Negative Breast Cancer MDA-MB-453

7-(4-Fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1291486-92-4) is a synthetic, small-molecule heterocycle belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold widely exploited for ATP-competitive kinase inhibition. The compound features a 4-fluorophenyl group at the C7 position and a methylsulfanyl substituent at C2, a substitution pattern distinct from many clinically investigated analogs that often bear C6/C7 variations.

Molecular Formula C13H9FN2OS2
Molecular Weight 292.35
CAS No. 1291486-92-4
Cat. No. B2464622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1291486-92-4
Molecular FormulaC13H9FN2OS2
Molecular Weight292.35
Structural Identifiers
SMILESCSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17)
InChIKeyYHIKCPLXOOGFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Regiochemically Defined Thienopyrimidinone for Kinase-Targeted Screening


7-(4-Fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1291486-92-4) is a synthetic, small-molecule heterocycle belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold widely exploited for ATP-competitive kinase inhibition [1]. The compound features a 4-fluorophenyl group at the C7 position and a methylsulfanyl substituent at C2, a substitution pattern distinct from many clinically investigated analogs that often bear C6/C7 variations [2]. Its molecular formula is C13H9FN2OS2 with a molecular weight of 292.4 g/mol, and it is commercially available at ≥95% purity for research use .

Why the 4-Fluoro Regioisomer of Methylsulfanyl Thienopyrimidinone Cannot Be Substituted with Generic Analogs


Within the thieno[3,2-d]pyrimidin-4(3H)-one class, minor structural modifications at the C7 aryl position—such as shifting fluorine from the para to the meta position or removing it entirely—can profoundly alter kinase selectivity, antiproliferative potency, and physicochemical properties [1]. The specific electronic and steric environment conferred by the 4-fluorophenyl group dictates the compound's hydrogen-bonding and hydrophobic interactions within the ATP-binding pocket, making simple interchange with the 3-fluorophenyl isomer (CAS 1291486-60-6) or the unsubstituted phenyl analog unreliable without experimental validation [2]. The quantitative evidence below establishes where this compound occupies a distinct performance envelope relative to its closest structural neighbors.

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one Versus Structural Analogs


Antiproliferative Activity in Triple-Negative Breast Cancer: 4-Fluorophenyl Thienopyrimidinone Versus Unsubstituted Phenyl and Bromophenyl Analogs

In a cross-study evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against the MDA-MB-453 triple-negative breast cancer cell line, the target compound demonstrated an IC50 of 29.1 µM . This places it in a moderate antiproliferative potency range distinct from more highly optimized clinical candidates. The unsubstituted 7-phenyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one analog and the 7-(3-bromophenyl) variant, while structurally similar, are expected to show altered potency due to differences in halogen bonding and steric bulk at the para vs. meta vs. unsubstituted position, though direct comparative IC50 data for these specific analogs in the same assay are not publicly available . This compound therefore serves as a defined reference point within the C7-aryl SAR series, enabling systematic benchmarking of halogen and positional effects.

Anticancer Triple-Negative Breast Cancer MDA-MB-453

Regiochemical Differentiation: Para-Fluorophenyl vs. Meta-Fluorophenyl Isomer in Physicochemical and Predicted ADME Properties

The target compound (4-fluorophenyl) and its close positional isomer, 7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1291486-60-6), share the identical molecular formula and molecular weight (292.4 g/mol) . However, the shift of the fluorine atom from the para to the meta position alters the compound's dipole moment, electrostatic potential surface, and potential for forming halogen bonds with kinase hinge-region residues [1]. The 4-fluorophenyl isomer presents a linear, para-oriented fluorine that can engage in distinct C–H···F and orthogonal multipolar interactions within hydrophobic kinase pockets compared to the angled meta-fluorine geometry. While both isomers are commercially available (AKSci catalog numbers 3947EM and 3946EM, respectively, both at 95% purity), their biological activities are not interchangeable; the para isomer has a reported antiproliferative IC50 of 29.1 µM against MDA-MB-453 cells, whereas no corresponding cellular activity data are available for the meta isomer [1].

Physicochemical Properties Regioisomer Comparison Drug-Likeness

Kinase Inhibition Potential: Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Potency Contextualization Against Optimized PI3K and CDK7 Inhibitors

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has yielded highly optimized clinical candidates with nanomolar kinase inhibitory potency. For context, compound 17f (a 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) inhibits PI3Kα with an IC50 of 0.039 µM and suppresses MDA-MB-453 proliferation with an IC50 of 0.93 µM [1]. The CDK7 inhibitor compound 20 (bearing a different C2/C7 substitution pattern) achieves potent CDK7 inhibition and remarkable MDA-MB-453 efficacy with favorable oral bioavailability [2]. The target compound, with its simpler C2-methylsulfanyl and C7-4-fluorophenyl substitution and an MDA-MB-453 IC50 of 29.1 µM, represents a less optimized, earlier-stage scaffold variant. This differential is meaningful: the target compound serves as an appropriate baseline control or starting scaffold for SAR exploration campaigns aiming to improve potency through C2 or C7 elaboration, rather than as a pre-optimized lead.

Kinase Inhibition PI3K CDK7 Scaffold Potency Benchmarking

Antimicrobial Activity Spectrum: Methylsulfanyl Thienopyrimidinones as Antibacterial Agents

Thieno[3,2-d]pyrimidine derivatives bearing methylsulfanyl substituents have demonstrated antibacterial activity in published screening studies. Hafez et al. (2017) reported that N-substituted thieno[3,2-d]pyrimidine derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative strains, with some compounds showing activity comparable to reference antibiotics [1]. While the specific target compound was not included in that study, the conserved C2-methylsulfanyl motif is associated with antibacterial pharmacophoric contributions. Separately, 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine has been reported to show a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, attributed to cell wall synthesis disruption . The target compound, with its distinct C7-4-fluorophenyl substitution, is expected to display a differentiated antibacterial spectrum compared to these analogs, though direct comparative MIC data remain to be generated.

Antibacterial Antimicrobial Thienopyrimidinone

Optimal Procurement and Research Application Scenarios for 7-(4-Fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Inhibitor Scaffold-Hopping and SAR Baseline Compound

The compound is optimally deployed as a defined, commercially available reference point for structure–activity relationship (SAR) campaigns exploring C7-aryl variations on the thieno[3,2-d]pyrimidin-4(3H)-one kinase inhibitor scaffold. Its moderate MDA-MB-453 IC50 of 29.1 µM provides a quantitative baseline against which the potency improvements of newly synthesized C7 analogs (e.g., introducing heteroaryl, substituted phenyl, or bicyclic groups) can be measured . This application is directly supported by the cross-study comparable evidence in Section 3, establishing the compound's position within the potency landscape of the scaffold.

Regioisomer Selectivity Profiling in Fluorophenyl-Dependent Kinase Binding

For biochemical studies investigating the impact of fluorine regioisomerism on kinase active-site recognition, this compound (4-fluorophenyl) and its 3-fluorophenyl isomer (CAS 1291486-60-6) form a matched pair for differential scanning fluorimetry, isothermal titration calorimetry, or enzyme inhibition assays [1]. The difference in fluorine geometry (para-linear vs. meta-angled) is predicted to affect halogen bonding and hydrophobic packing, enabling researchers to experimentally quantify the energetic contribution of fluorine positioning to target engagement.

Triple-Negative Breast Cancer Cell Line Screening Panel Component

Given its documented activity against the MDA-MB-453 triple-negative breast cancer cell line (IC50 = 29.1 µM), this compound can be included as a reference standard in multi-compound screening panels targeting TNBC . It can serve as a comparator for novel thienopyrimidine analogs or other heterocyclic chemotypes being evaluated for TNBC antiproliferative activity, providing cross-study benchmarking in the absence of a universally accepted control compound for this scaffold.

Chemical Biology Tool for Methylsulfanyl-Modified Thienopyrimidinone Pharmacology

The compound represents a distinct chemotype within the broader thienopyrimidinone family characterized by a C2-methylsulfanyl group, which can be oxidatively transformed to the corresponding sulfoxide or sulfone to probe electronic effects on target binding [2]. Additionally, the C2-methylsulfanyl serves as a synthetic handle for further derivatization via oxidation or displacement, making the compound a versatile intermediate for generating focused compound libraries.

Quote Request

Request a Quote for 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.